![molecular formula C11H11N3O B1426737 4-[(2-Methylpyrimidin-4-yl)oxy]aniline CAS No. 1283979-71-4](/img/structure/B1426737.png)
4-[(2-Methylpyrimidin-4-yl)oxy]aniline
Descripción general
Descripción
“4-[(2-Methylpyrimidin-4-yl)oxy]aniline” is a chemical compound with the CAS Number: 1283979-71-4 . It has a molecular weight of 201.23 . The IUPAC name for this compound is 4-[(2-methyl-4-pyrimidinyl)oxy]aniline .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H11N3O/c1-8-13-7-6-11(14-8)15-10-4-2-9(12)3-5-10/h2-7H,12H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a powder . It is stored at a temperature of 4 degrees .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Biological Activity
- 4-[(2-Methylpyrimidin-4-yl)oxy]aniline derivatives have been synthesized and evaluated for their cytotoxic activities against various human tumor cell lines, indicating their potential as antitumor agents. For instance, certain triaminopyrimidine derivatives showed more cytotoxicity compared to their oxopyrimidine counterparts, with some compounds exhibiting greater potency than methotrexate in inhibiting cell growth, suggesting inhibition of folate metabolic pathways and targeting dihydrofolate reductase (Huang et al., 2003).
- Another study involved the synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates, which were evaluated against human breast cancer and kidney cell lines for cytotoxic activities. These compounds, especially when featuring chromene and quinoline moieties attached with pyrimidine and piperazine, demonstrated enhanced anti-proliferative activities, showing promise as therapeutic agents (Parveen et al., 2017).
Organic Synthesis and Chemical Research
- Oxidative annulation strategies involving anilines, aryl ketones, and DMSO, facilitated the synthesis of 4-arylquinolines and 4-arylpyrimidines, showcasing a method to generate complex molecules from simple precursors. This technique underscores the utility of this compound in constructing heterocyclic compounds with potential applications in drug development and material science (Jadhav & Singh, 2017).
Materials Science and Photophysics
- Tetradentate bis-cyclometalated platinum complexes derived from N,N-di(phenyl)aniline variants, including those related to this compound, have been studied for their luminescent properties. These complexes exhibit significant potential in electroluminescence applications, contributing to the development of organic light-emitting diodes (OLEDs) with improved performance and efficiency (Vezzu et al., 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
4-(2-methylpyrimidin-4-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-13-7-6-11(14-8)15-10-4-2-9(12)3-5-10/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGCHZCUVIVICY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

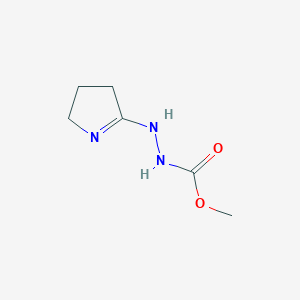
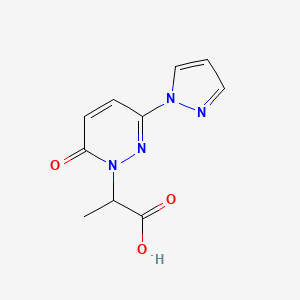
![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid](/img/structure/B1426662.png)

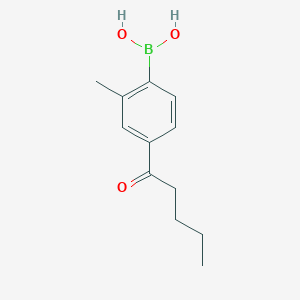

![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426667.png)
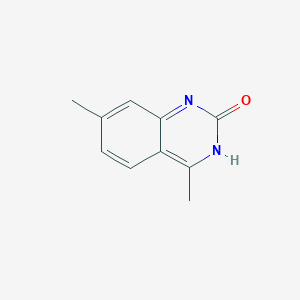
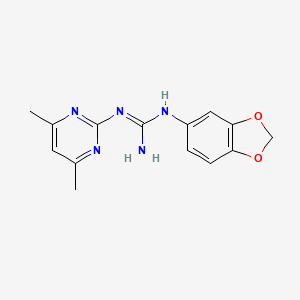
![1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B1426670.png)


![methyl 4-[(E)-[(2-chloropyridin-3-yl)methylidene]amino]-3-fluorobenzoate](/img/structure/B1426675.png)
![2-[(2,4-Dimethylphenyl)amino]butanohydrazide](/img/structure/B1426677.png)